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Compound of Interest

Compound Name: Tetrakis(dimethylamino)tin

Cat. No.: B092812 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the experimental setup and protocols for the

delivery of Tetrakis(dimethylamino)tin (TDMASn) in Atomic Layer Deposition (ALD) reactors

for the deposition of tin-based thin films.

Introduction to TDMASn in ALD
Tetrakis(dimethylamino)tin (TDMASn) is a widely used non-halogenated precursor for the

ALD of tin oxide (SnO₂) and other tin-containing thin films.[1][2] Its use avoids the corrosive

byproducts associated with halogenated precursors like SnCl₄.[2] TDMASn is a liquid at room

temperature with a vapor pressure of approximately 0.04 Torr at 40°C, making it suitable for

vapor-phase delivery in ALD systems.[2] This precursor enables the deposition of high-quality,

smooth, and conformal tin oxide films at a range of temperatures, even as low as 30-50°C.[1]

[2]

Experimental Setup
A typical experimental setup for TDMASn delivery in an ALD process involves a viscous-flow,

hot-wall reactor.[1][3] The key components and considerations for the setup are outlined below.

Key Components:
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TDMASn Precursor Vessel: TDMASn is typically held in a stainless steel bubbler.[2] The

bubbler should be heated to a stable temperature to ensure a consistent vapor pressure.

Heating: The TDMASn precursor vial and the delivery lines leading to the reactor must be

heated to a temperature similar to or higher than the precursor vessel to prevent

condensation.[1][2][3]

Carrier Gas: An inert carrier gas, such as nitrogen (N₂) or argon (Ar), is used to transport the

TDMASn vapor into the reactor chamber.[1][3] A mass flow controller (MFC) is used to

precisely regulate the carrier gas flow rate.

ALD Reactor: A hot-wall reactor is commonly used, where the entire chamber is heated to

the desired deposition temperature.[1][3] This ensures uniform temperature across the

substrate.

Co-reactant Delivery: A separate delivery line and injection system are required for the co-

reactant, which is typically water (H₂O), hydrogen peroxide (H₂O₂), or ozone (O₃).[1][2]

Vacuum System: A vacuum pump, such as a rotary vane pump, is used to maintain the low-

pressure environment required for ALD.[1][3]

Quantitative Data Summary
The following table summarizes typical quantitative data for TDMASn ALD processes, compiled

from various studies. These parameters can serve as a starting point for process optimization.
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Parameter Value Source

TDMASn Precursor

Temperature
30 - 50 °C [2]

45 °C [1][3]

50 °C [4]

Delivery Line Temperature

Maintained at or above

precursor temperature (e.g.,

150 °C)

[2]

Deposition Temperature 30 - 200 °C [1][5]

50 - 300 °C [2]

Carrier Gas Nitrogen (N₂) [1][2][3]

Carrier Gas Flow Rate 10 sccm [1][3]

360 sccm [2]

Reactor Pressure ~100 mTorr [1][3]

~260 mTorr [4]

TDMASn Pulse Time (t₁)
0.5 - 1 s (saturation achieved

at 0.5 s at 150°C)
[1]

1 s [2]

5 s [4]

Purge Time (t₂ & t₄) 5 s [2]

30 s [1]

60 s [4]

Co-reactant Pulse Time (t₃) 1 s (H₂O₂) [2]

2 s (H₂O) [1]

10 s (H₂O) [4]
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Growth Rate
~0.5 - 2.1 Å/cycle (with H₂O,

temperature dependent)
[1]

~1.2 Å/cycle (with H₂O₂) [2]

Experimental Protocols
The following is a detailed protocol for a typical TDMASn-based ALD process for depositing tin

oxide using water as the co-reactant.

4.1. Substrate Preparation

Clean the substrates using a standard procedure appropriate for the substrate material. For

silicon wafers, this may involve sonication in ethanol followed by a deionized water rinse.[6]

Load the cleaned substrates into the ALD reactor.

Perform an in-situ outgassing step by heating the reactor to the deposition temperature

under vacuum or with inert gas flow for at least 20 minutes to remove any adsorbed moisture

or contaminants from the substrate surface.[1]

4.2. TDMASn Delivery and ALD Cycle

The ALD process consists of sequential, self-limiting surface reactions. A typical ALD cycle for

SnO₂ deposition using TDMASn and H₂O is as follows:

TDMASn Pulse (t₁): Introduce TDMASn vapor into the reactor chamber for a set duration

(e.g., 1 second). The TDMASn molecules will react with the hydroxyl groups (-OH) on the

substrate surface in a self-limiting manner.

Purge 1 (t₂): Purge the reactor with an inert gas (e.g., N₂) for a sufficient time (e.g., 30

seconds) to remove any unreacted TDMASn and gaseous byproducts from the chamber.

Water Pulse (t₃): Introduce the water vapor (co-reactant) into the reactor for a set duration

(e.g., 2 seconds). The water molecules will react with the surface-bound tin-containing

species, leading to the formation of a tin oxide layer and regenerating the surface hydroxyl

groups.
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Purge 2 (t₄): Purge the reactor again with the inert gas for a sufficient time (e.g., 30 seconds)

to remove any unreacted water and gaseous byproducts.

This four-step sequence constitutes one ALD cycle. The desired film thickness is achieved by

repeating this cycle a specific number of times.

4.3. Post-Deposition

After the desired number of cycles is completed, stop the precursor and co-reactant flows.

Cool down the reactor to a safe temperature under an inert gas flow.

Remove the coated substrates from the reactor for ex-situ analysis.

Visualizations
Experimental Workflow for TDMASn Delivery in ALD
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Experimental Workflow for TDMASn Delivery in ALD

1. Preparation

2. ALD Cycle (Repeated 'n' times)

3. Post-Deposition

Substrate Cleaning & Loading

In-situ Outgassing

TDMASn Pulse (t1)

Inert Gas Purge (t2)

Co-reactant Pulse (t3)
(e.g., H2O)

Inert Gas Purge (t4)

Reactor Cooldown

Unload Substrate

Ex-situ Analysis

Click to download full resolution via product page

Caption: Workflow for TDMASn-based ALD.
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Signaling Pathway for SnO₂ Deposition

Surface Reaction Pathway for SnO2 ALD

Hydroxylated Surface
(-OH groups)

Surface with Sn(N(CH3)2)x* species

TDMASn Pulse

TDMASn(g)

Dimethylamine(g)
(CH3)2NH

SnO2 Layer with
-OH groups

H2O Pulse

H2O(g) Next ALD Cycle

Dimethylamine(g)
(CH3)2NH

Click to download full resolution via product page

Caption: Surface reactions in TDMASn/H₂O ALD.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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